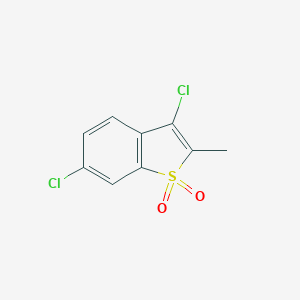

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPRGOXKDZZTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1(=O)=O)C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

CAS Number: 6575-37-7

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and characterization, with a particular focus on its potential applications in drug development. The benzothiophene 1,1-dioxide scaffold is a recognized pharmacophore, and this guide will explore its relevance as a building block for developing novel therapeutics, particularly in oncology. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction: The Benzothiophene 1,1-Dioxide Core in Modern Chemistry

Benzothiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities.[1] The oxidation of the sulfur atom to a sulfone, affording the benzothiophene 1,1-dioxide scaffold, dramatically alters the molecule's electronic properties and reactivity, opening new avenues for chemical exploration and application.[2] The introduction of a sulfonyl group transforms the electron-donating thiophene ring into an electron-accepting moiety, influencing the molecule's potential as a Michael acceptor and its interactions with biological targets.[2]

This guide focuses specifically on the 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide isomer. The strategic placement of chloro and methyl groups on the benzothiophene core is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. The known association of the broader benzothiophene scaffold with the inhibition of key proteins in cancer progression, such as Mcl-1, STAT3, and PHGDH, makes this particular derivative a compound of high interest for further investigation.[3][4][5]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 6575-37-7 | [4] |

| Molecular Formula | C₉H₆Cl₂O₂S | [6] |

| Molecular Weight | 249.12 g/mol | [6] |

| Melting Point | 136-137 °C | [4][6] |

| Physical Form | Solid | [4] |

| InChI Key | CTPRGOXKDZZTJE-UHFFFAOYSA-N | [6] |

| SMILES | CC1=C(Cl)C2=C(C=C(Cl)C=C2)S1(=O)=O | [6] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methyl protons at the 2-position will likely appear as a singlet at approximately δ 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atoms attached to the chlorine atoms will be shifted downfield. The quaternary carbons of the benzene ring and the thiophene dioxide ring will also be observable. The methyl carbon is expected to resonate at around δ 15-20 ppm.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 248 and 250, with an isotopic pattern characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of SO₂ and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (O=S=O) in the region of 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Chemical Reactivity

Synthetic Approaches

The original synthesis of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide was reported in the Journal of Heterocyclic Chemistry in 1966. While the full experimental details of this specific synthesis are not widely accessible, a general and robust method for the preparation of benzothiophene 1,1-dioxides involves the oxidation of the corresponding benzothiophene.

Caption: General synthetic route to benzothiophene 1,1-dioxides.

A plausible synthetic pathway would first involve the construction of the 3,6-dichloro-2-methyl-1-benzothiophene core. Various methods for the synthesis of substituted benzothiophenes have been developed, often involving the cyclization of substituted thiophenols or the reaction of o-halovinylbenzenes with a sulfur source.[7]

Once the benzothiophene precursor is obtained, the oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Hypothetical Experimental Protocol (based on general methods):

-

Synthesis of 3,6-Dichloro-2-methyl-1-benzothiophene: A suitable starting material, such as a appropriately substituted thiophenol, would undergo a cyclization reaction to form the benzothiophene ring. This could involve reactions like the Fiesselmann thiophene synthesis or related methodologies.

-

Oxidation to the 1,1-Dioxide: To a solution of 3,6-dichloro-2-methyl-1-benzothiophene in a suitable solvent (e.g., dichloromethane or acetic acid), an oxidizing agent (e.g., 2.2 equivalents of m-CPBA or an excess of 30% hydrogen peroxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any excess oxidant, followed by extraction and washing. The crude product is then purified by recrystallization or column chromatography to yield the desired 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide.

Chemical Reactivity

The reactivity of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide is dominated by the electron-withdrawing nature of the sulfonyl group and the presence of the α,β-unsaturated system within the thiophene dioxide ring. This makes the C2-C3 double bond susceptible to nucleophilic attack, particularly Michael additions.[8] The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the chloro and sulfonyl groups influencing the position of substitution.

Caption: Reactivity profile of the benzothiophene 1,1-dioxide core.

Applications in Drug Development

The benzothiophene 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various therapeutic targets, particularly in oncology.

Inhibition of Cancer-Related Proteins

-

Mcl-1 Inhibition: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and drug resistance.[4] The benzothiophene scaffold has been identified as a core component in the design of Mcl-1 inhibitors.[4][9] While the direct inhibitory activity of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide on Mcl-1 has not been reported, its structural similarity to known Mcl-1 inhibitors suggests it could serve as a valuable starting point for the development of new anti-cancer agents.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[5] Several studies have reported the design and synthesis of benzothiophene 1,1-dioxide derivatives as potent STAT3 inhibitors.[1][5] These compounds have been shown to induce apoptosis and block the cell cycle in cancer cells. The specific substitution pattern of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide may offer a unique handle for optimizing STAT3 inhibitory activity and selectivity.

-

PHGDH Inhibition: Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rate.[3] Recently, benzothiophene 1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH, demonstrating the potential of this scaffold in targeting cancer metabolism.[3]

Sources

- 1. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide | 6575-37-7 [sigmaaldrich.com]

- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01175A [pubs.rsc.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.co.uk [fishersci.co.uk]

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide physical properties

An In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. Recognizing the pivotal role of this compound as a scaffold in medicinal chemistry and materials science, this document synthesizes available data with established methodologies for the experimental determination of its physicochemical characteristics. This guide is structured to provide not only factual information but also the scientific rationale behind the characterization techniques, empowering researchers to both utilize existing data and generate new, reliable information.

Introduction: The Significance of the Benzothiophene 1,1-Dioxide Core

The benzothiophene scaffold is a prominent heterocyclic motif in numerous biologically active compounds, including pharmaceuticals like raloxifene and sertaconazole.[1] The oxidation of the sulfur atom to a sulfone, forming a benzothiophene 1,1-dioxide, significantly alters the molecule's electronic properties and spatial arrangement. This modification can lead to unique pharmacological activities and applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The subject of this guide, 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, is a halogenated derivative with potential for further functionalization, making a thorough understanding of its physical properties essential for its application in drug discovery and materials development.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is a precise knowledge of its molecular structure.

Molecular Formula: C₉H₆Cl₂O₂S[2]

Molecular Weight: 249.12 g/mol [2]

CAS Number: 6575-37-7

Chemical Structure:

Sources

13C NMR Analysis of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide: From Theory to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data to offer an in-depth exploration of the theoretical principles, predictive analysis, and a robust, field-proven experimental protocol for acquiring and interpreting its ¹³C NMR spectrum. We will dissect the complex interplay of electronic effects from the chloro and sulfone substituents that govern the chemical shifts of the nine unique carbon environments. The guide culminates in a detailed, step-by-step methodology designed to ensure the acquisition of high-fidelity, reproducible data, making it an essential resource for researchers engaged in the synthesis and characterization of novel benzothiophene derivatives.

Introduction: The Benzothiophene 1,1-Dioxide Core

The benzo[b]thiophene 1,1-dioxide scaffold is a versatile heterocyclic system that has garnered significant attention in contemporary research. Its unique electronic and structural properties make it a valuable pharmacophore in drug discovery and a functional unit in the design of advanced organic materials like OLED emitters.[1] The oxidation of the thiophene sulfur to a sulfone dramatically alters the molecule's electronic profile, imparting a strong electron-withdrawing character that is crucial for its function as a Michael acceptor or for tuning its photophysical properties.[2][3]

The specific compound, 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide (Molecular Formula: C₉H₆Cl₂O₂S, Molecular Weight: 249.117 g/mol ), incorporates additional modulation through chloro- and methyl-substituents.[4] Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and material properties. ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing direct insight into the carbon framework of the molecule.

This guide aims to provide a definitive resource for the ¹³C NMR analysis of this compound, establishing a clear framework for predicting, acquiring, and interpreting its spectrum with scientific rigor.

Caption: Numbered structure of the target molecule.

Theoretical Underpinnings: Predicting Chemical Shifts

The ¹³C NMR spectrum of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide will exhibit nine distinct signals, one for each chemically non-equivalent carbon atom. The position (chemical shift, δ) of each signal is highly sensitive to the local electronic environment. The primary factors influencing the chemical shifts in this molecule are:

-

Hybridization: Aromatic and olefinic sp² carbons resonate at lower fields (higher ppm values, typically 100-150 ppm) than aliphatic sp³ carbons (typically 10-50 ppm).[5]

-

Inductive Effects: The strongly electronegative chlorine atoms and the sulfone group withdraw electron density from the carbon skeleton. This "deshielding" effect causes the attached carbons and, to a lesser extent, adjacent carbons to resonate at a significantly lower field (higher ppm).[6][7] The sulfone group (SO₂) is a particularly potent electron-withdrawing group, and its impact on the adjacent carbons (C7a) is expected to be substantial.[2]

-

Aromaticity: The carbons within the benzene ring (C4, C5, C6, C7) will appear in the characteristic aromatic region.[8]

-

Quaternary Carbons: Carbons that are not directly bonded to any protons (C2, C3, C3a, C6, C7a) generally produce signals of lower intensity. This is due to a longer spin-lattice relaxation time (T₁) and the absence of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive in standard proton-decoupled experiments.[2][8]

Predicted ¹³C NMR Spectral Data

Based on established chemical shift theory and data from analogous structures, a predicted ¹³C NMR spectrum can be constructed. This predictive analysis is a cornerstone of structural verification, allowing for a targeted interpretation of experimental data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2-CH₃ | 10 - 15 | Standard sp³ methyl group attached to an sp² carbon.[5] |

| C7 | 120 - 125 | Aromatic CH carbon, likely shielded relative to other aromatic CH carbons due to its position. |

| C4 | 125 - 130 | Aromatic CH carbon. Its precise shift is influenced by the meta-relationship to two Cl atoms and the sulfone group. |

| C5 | 128 - 133 | Aromatic CH carbon, ortho to a Cl atom, leading to a moderate deshielding effect. |

| C3 | 130 - 135 | Quaternary sp² carbon directly attached to an electronegative chlorine atom, causing significant deshielding.[6] |

| C6 | 133 - 138 | Quaternary aromatic carbon directly attached to an electronegative chlorine atom, resulting in strong deshielding.[6] |

| C2 | 135 - 140 | Quaternary sp² carbon in the five-membered ring. Deshielded by the adjacent sulfone group and the overall electron-poor nature of the ring. |

| C3a | 138 - 143 | Quaternary aromatic carbon at the ring junction, deshielded by the adjacent sulfone group. |

| C7a | 140 - 145 | Quaternary aromatic carbon at the ring junction, directly adjacent to the strongly electron-withdrawing sulfone group, expected to be the most downfield of the aromatic carbons.[2] |

A Self-Validating Experimental Protocol

Adherence to a meticulous and well-understood protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following workflow is designed as a self-validating system, where careful execution of each step ensures the integrity of the final result.

Caption: Standardized workflow for ¹³C NMR analysis.

Detailed Methodologies

A. Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of the title compound. Higher concentrations reduce the required acquisition time.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds. The choice of solvent is critical as it serves as the internal lock signal and the primary chemical shift reference.[9]

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Ensure complete dissolution, using gentle agitation or brief sonication if required.

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection coils of the spectrometer probe (typically ~4-5 cm).

B. Spectrometer and Acquisition Parameters – The Rationale:

-

Pulse Program (zgpg30): This is a standard inverse-gated decoupling pulse sequence. It provides proton decoupling during signal acquisition to produce a spectrum of singlets, while the decoupler is off during the relaxation delay to suppress the NOE. This provides more uniform signal intensities, which can be helpful for comparing protonated and non-protonated carbons.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended. Quaternary carbons have longer relaxation times, and an insufficient delay will cause their signals to become saturated and appear artificially weak or be missed entirely. This parameter is crucial for trustworthy detection of all nine carbons.[2]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is required. For a ~10 mg sample, 1024 scans or more are typically necessary to achieve an adequate signal-to-noise ratio.

C. Data Processing:

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via FT to produce the recognizable NMR spectrum.

-

Phase Correction: The transformed spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: A flat baseline is essential for accurate peak integration and identification. A polynomial function is applied to correct any rolling or distortion.

-

Calibration: The spectrum is calibrated by setting the known chemical shift of the deuterated solvent's carbon signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) to its correct value. This ensures the accuracy of all other chemical shifts in the spectrum.[9]

Advanced Analysis and Structural Confirmation

While a standard proton-decoupled ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguous assignment often requires further experiments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be invaluable.

-

DEPT-135: In this experiment, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent. For 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide, a DEPT-135 spectrum would show four positive signals (C2-CH₃, C4, C5, C7) and would confirm the assignment of the five quaternary carbons by their absence.

For complete and definitive assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to correlate carbons with their directly attached and long-range coupled protons, respectively.

Conclusion

The ¹³C NMR analysis of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a powerful tool for its structural verification. A thorough understanding of the electronic effects exerted by the sulfone and chloro substituents allows for a confident prediction of the nine expected carbon signals. The strong deshielding influence of these groups shifts the quaternary carbons C3, C6, C3a, and C7a significantly downfield, with C7a, being adjacent to the sulfone, expected to be one of the lowest-field signals in the aromatic region. By employing the robust and detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, enabling accurate interpretation and confirmation of this important chemical entity's structure.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (2025). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[5]benzo-thieno[3,2-b][5]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. [Link]

-

ResearchGate. (n.d.). 13C NMR Analysis of some 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides. [Link]

-

ChemSynthesis. (n.d.). 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[5][10]benzoquinone. [Link]

-

PubMed. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]

-

MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. [Link]

-

ChemRxiv. (n.d.). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. [Link]

-

PubMed Central. (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. (n.d.). ¹H NMR of benzothiophene sulfone in CDCl3. [Link]

-

Semantic Scholar. (n.d.). Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

ScienceDirect. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. researchgate.net [researchgate.net]

The Benzothiophene Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthesis of Substituted Benzothiophenes for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Power of a Fused Ring System

Benzothiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of numerous blockbuster drugs.[3] This guide provides a comprehensive overview of the discovery and history of substituted benzothiophenes, delves into the evolution of their synthesis, and explores the structure-activity relationships that have led to their therapeutic success.

A Historical Journey: From Coal Tar to Clinical Candidates

The story of benzothiophene is intrinsically linked to the broader history of heterocyclic chemistry. While the parent compound, thiophene, was famously discovered by Viktor Meyer in 1882 as an impurity in coal tar-derived benzene, the exploration of its fused-ring counterpart, benzothiophene, gained momentum in the 20th century.[4] Initially, benzothiophene was also identified as a component of coal tar and related petroleum deposits.[4] However, its true potential lay dormant until the mid-20th century when the advent of more sophisticated synthetic methods allowed for the systematic creation and biological evaluation of its substituted derivatives.

The initial synthetic approaches were often harsh and low-yielding, limiting the exploration of this chemical space. A significant turning point came with the development of intramolecular cyclization reactions of aryl sulfides, which provided a more reliable means of constructing the benzothiophene core.[5] The latter half of the 20th century and the early 21st century witnessed a renaissance in benzothiophene synthesis, driven by the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions. These modern techniques have not only improved efficiency and functional group tolerance but have also opened up new avenues for creating complex and diverse benzothiophene libraries for drug discovery.[6]

The Evolution of Synthesis: From Classical Cyclizations to Modern Catalysis

The synthesis of the benzothiophene core has evolved significantly over the decades, with a clear trend towards milder conditions, greater efficiency, and broader substrate scope.

Classical Approaches: The Foundation of Benzothiophene Chemistry

Early methods for constructing the benzothiophene ring system often relied on intramolecular cyclization of pre-functionalized aromatic precursors. A representative classical approach is the cyclization of arylthioacetic acids.

Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene via Arylthioacetic Acid Cyclization

-

Step 1: Synthesis of Arylthioacetic Acid.

-

Thiophenol is reacted with chloroacetic acid in a basic medium (e.g., sodium hydroxide in refluxing ethanol) to yield phenylthioacetic acid.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation.

-

The resulting phenylthioacetic acid is treated with a dehydrating agent and Lewis acid catalyst, such as acetic anhydride and polyphosphoric acid (PPA), and heated to induce intramolecular cyclization.

-

-

Step 3: Tautomerization.

-

The initial cyclization product undergoes tautomerization to the more stable 3-hydroxybenzo[b]thiophene.

-

Causality Behind Experimental Choices: The use of a strong acid like PPA is crucial for promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) by protonating the carboxylic acid and generating a reactive acylium ion intermediate. The elevated temperature provides the necessary activation energy for the cyclization to occur.

Modern Marvels: Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of substituted benzothiophenes, offering unprecedented control and efficiency. Palladium, copper, gold, and rhodium-catalyzed reactions are now commonplace in both academic and industrial settings.

Protocol: Palladium-Catalyzed Annulation of 2-Bromoalkynylbenzenes with a Sulfur Source

-

Step 1: Preparation of the Starting Material.

-

A 2-bromoalkynylbenzene is synthesized via a Sonogashira coupling of a 2-bromoiodobenzene with a terminal alkyne.

-

-

Step 2: Palladium-Catalyzed Annulation.

-

The 2-bromoalkynylbenzene is reacted with a sulfur source, such as sodium sulfide (Na₂S) or thiourea, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., Xantphos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).

-

-

Step 3: Work-up and Purification.

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired 2-substituted benzothiophene.

-

Causality Behind Experimental Choices: The palladium catalyst is essential for facilitating the oxidative addition into the aryl-bromide bond, followed by migratory insertion of the alkyne and reductive elimination to form the new C-S and C-C bonds of the thiophene ring. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The base is required to neutralize the acid generated during the catalytic cycle.

Caption: Evolution of Benzothiophene Synthesis.

The Benzothiophene Hall of Fame: Landmark Drugs and Their Mechanisms

The versatility of the benzothiophene scaffold is showcased by its presence in a number of blockbuster drugs targeting a wide array of diseases.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

-

Discovery and Development: Developed by Eli Lilly and Company, Raloxifene was initially investigated for the treatment of breast cancer but found its niche in the prevention and treatment of postmenopausal osteoporosis.[7][8] It was approved by the FDA for this indication in 1997.[9]

-

Mechanism of Action: Raloxifene acts as a selective estrogen receptor modulator (SERM).[9] It exhibits estrogenic agonist effects on bone, increasing bone mineral density, while acting as an estrogen antagonist in the breast and uterine tissues.[10] This tissue-selective activity is a hallmark of SERMs and is attributed to the unique conformational changes induced in the estrogen receptor upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins.

-

Structure-Activity Relationship (SAR): The 6-hydroxy and 4'-hydroxy groups on the benzothiophene and phenyl rings, respectively, are crucial for estrogen receptor binding, mimicking the phenolic hydroxyls of estradiol.[11] The basic amine side chain is also essential for its SERM activity.[12]

| Drug | Target | Therapeutic Area | Key Structural Features |

| Raloxifene | Estrogen Receptor | Osteoporosis, Breast Cancer Prevention | 6-hydroxybenzothiophene, 4'-hydroxyphenyl, basic amine side chain |

| Sertaconazole | Lanosterol 14α-demethylase | Fungal Infections | Benzothiophene ring, Imidazole moiety, Dichlorophenyl group |

| Zileuton | 5-Lipoxygenase | Asthma | Benzothiophene ring, N-hydroxyurea moiety |

Sertaconazole: A Potent Antifungal Agent

-

Discovery and Development: Sertaconazole is a benzothiophene-containing imidazole antifungal agent.[13]

-

Mechanism of Action: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death.[13] The benzothiophene ring in sertaconazole is thought to mimic tryptophan, allowing it to insert into the fungal cell membrane and form pores, contributing to its fungicidal activity.[13]

-

Structure-Activity Relationship (SAR): The imidazole ring is a key pharmacophore for interacting with the heme iron of the cytochrome P450 enzyme. The dichlorophenyl group and the benzothiophene moiety contribute to the overall lipophilicity and binding affinity of the molecule.

Caption: Mechanism of Action of Sertaconazole.

Zileuton: An Inhibitor of Leukotriene Synthesis

-

Discovery and Development: Zileuton was introduced by Abbott Laboratories in 1996 for the maintenance treatment of asthma.[5][15]

-

Mechanism of Action: Zileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[16] By inhibiting 5-LOX, zileuton prevents the formation of pro-inflammatory leukotrienes, which are major mediators of airway inflammation, bronchoconstriction, and mucus production in asthma.[17]

-

Structure-Activity Relationship (SAR): The N-hydroxyurea moiety is a critical pharmacophore that chelates the non-heme iron atom in the active site of 5-LOX.[18] The benzothiophene ring serves as a lipophilic anchor, contributing to the overall binding affinity of the molecule.

Future Directions: The Enduring Legacy of the Benzothiophene Scaffold

The journey of substituted benzothiophenes from coal tar components to life-saving medicines is a testament to the power of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse benzothiophene derivatives. As our understanding of disease biology deepens, the benzothiophene scaffold is poised to remain a central theme in the discovery of new therapeutics for a wide range of human ailments, from cancer and inflammatory diseases to neurodegenerative disorders. The rich history and versatile chemistry of this remarkable heterocyclic system ensure its enduring legacy in the field of drug discovery.

References

-

Sertaconazole. In: Wikipedia. ; 2023. [Link]

- Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis. Preprints.org. 2024.

- Design and Development of Sertaconazole Nitrate Loaded Silver Nanoparticulate Mucoadhesive Tablets for the Treatment of Vaginal Candidiasis. Int J App Pharm. 2022;14(4):186-196.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Int J Pharm Sci Rev Res. 2014;28(2):1-6.

-

Zileuton. In: Wikipedia. ; 2023. [Link]

-

Benzothiophene. In: Wikipedia. ; 2023. [Link]

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Org Biomol Chem. 2017;15(46):9883-9887.

- What is the mechanism of Zileuton?

- The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocr Rev. 2013;34(4):590-631.

- Development of Sertaconazole Nitrate Loaded Nanostructured Lipid Carriers Gel Using Central Composite Design: In-vitro and Ex-vivo Evaluation. AAPS PharmSciTech. 2016;17(6):1340-1351.

- Benzo[b]thiophene-Based 5-Lipoxygenase Inhibitors: A Comprehensive Review of Therapeutic Advances. Molecules. 2020;25(20):4759.

- Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. J Chem Pharm Res. 2017;9(10):106-110.

- The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor. J Med Chem. 1991;34(1):13-26.

- Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. J Med Chem. 2005;48(19):6141-6148.

- Process for synthesizing sertaconazole.

- Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorg Med Chem. 2006;14(20):6900-6906.

- An overview of benzo[b]thiophene-based medicinal chemistry. Eur J Med Chem. 2017;139:688-713.

- Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med Chem Lett. 2014;5(4):421-425.

- Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. Pest Manag Sci. 2024;80(6):2748-2757.

- 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. J Med Chem. 1991;34(1):279-289.

- New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Molecules. 2020;25(20):4759.

- An overview of benzo [b] thiophene-based medicinal chemistry. Eur J Med Chem. 2017;139:688-713.

-

Raloxifene. In: Wikipedia. ; 2023. [Link]

- Formulation and Characterization of Sertaconazole Nitrate Mucoadhesive Liposomes for Vaginal Candidiasis. Pharmaceutics. 2021;13(10):1617.

- CASE STUDY #1 - REVIVING AN OLD DRUG. Chem Eng News. 2005;83(14):34.

- Synthesis method of Sertaconazole nitrate.

- The selective estrogen receptor modulator, raloxifene: a segment II/III delivery study in r

- Crystalline form of benzothiophene compound and process for preparation thereof.

- Zileuton - 5-Lipoxygenase Inhibitor for Inflamm

- Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Bioorg Med Chem Lett. 2004;14(13):3521-3525.

- Multitarget Drugs: Synthesis and Preliminary Pharmacological Characterization of Zileuton Analogues Endowed with Dual 5-LO Inhibitor and NO-Dependent Activities. J Med Chem. 2008;51(16):5043-5046.

- RALOXIFENE. New Drug Approvals. 2020.

- AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World J Pharm Res. 2017;6(13):515-521.

- Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. J Med Chem. 2007;50(12):2787-2796.

- What is Zileuton used for?

- Synthesis of Raloxifene. In: Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry; 2017:chap 5.

- Structure-activity relationship of caffeic acid phenethyl ester analogs as new 5-lipoxygenase inhibitors. Eur J Med Chem. 2013;66:421-430.

- Identification of Raloxifene as a Novel CB2 Inverse Agonist. PLoS One. 2013;8(2):e56457.

- Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chem Neurosci. 2011;2(3):175-186.

- Fragment-based design, docking, synthesis, biological evaluation and structure-activity relationships of 2-benzo/benzisothiazolimino-5-aryliden-4-thiazolidinones as cycloxygenase/lipoxygenase inhibitors. Eur J Med Chem. 2015;90:614-625.

- Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. Chem Res Toxicol. 2005;18(11):1732-1741.

- Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. J Med Chem. 2007;50(12):2787-2796.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Zileuton - Wikipedia [en.wikipedia.org]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective estrogen receptor modulator, raloxifene: a segment II/III delivery study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sertaconazole - Wikipedia [en.wikipedia.org]

- 14. preprints.org [preprints.org]

- 15. What is Zileuton used for? [synapse.patsnap.com]

- 16. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 17. apexbt.com [apexbt.com]

- 18. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Safe Handling of Chlorinated Benzothiophenes

These notes are intended for researchers, scientists, and drug development professionals working with chlorinated benzothiophenes. This document provides a detailed guide to the safe handling, use, and disposal of this class of compounds, emphasizing a proactive approach to safety through a thorough understanding of their potential hazards and the implementation of robust safety protocols.

Introduction: The Duality of Chlorinated Benzothiophenes

Benzothiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of various biologically active molecules with applications as antimicrobial, anti-cancer, and anti-inflammatory agents.[1] The introduction of chlorine atoms onto the benzothiophene scaffold can further modulate the biological activity and pharmacokinetic properties of these compounds, making them of significant interest in drug discovery and materials science.[1]

However, the very features that make these compounds chemically interesting and biologically active also necessitate a high degree of caution. The presence of both a sulfur-containing heterocycle and chlorine substituents raises potential toxicological and reactivity concerns. Chlorinated aromatic compounds, as a class, are known for their potential toxicity and environmental persistence.[2] Therefore, a comprehensive understanding of the associated risks and the implementation of stringent safety protocols are paramount for any researcher working with these substances.

This guide provides a framework for the safe handling of chlorinated benzothiophenes, moving beyond a simple list of rules to explain the rationale behind each precaution, thereby empowering researchers to make informed decisions and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the specialized nature of many chlorinated benzothiophenes, specific toxicological data and established occupational exposure limits (OELs) are often unavailable. In the absence of such data, a conservative approach based on the principles of chemical safety for handling hazardous and novel substances must be adopted.

2.1. Known and Potential Hazards:

-

Toxicity: While specific data is limited, chlorinated derivatives of benzothiophene have garnered scientific interest with respect to their toxicity.[1] As a general class, chlorinated hydrocarbons can act as neurotoxins and may have carcinogenic properties.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4]

-

Reactivity: The synthesis of chlorinated benzothiophenes can involve reactive intermediates and exothermic reactions. For instance, chlorination reactions using sodium hypochlorite can lead to competing oxidation reactions.[5] The presence of certain functional groups on the benzothiophene ring can influence reactivity; for example, the presence of a furan ring can lead to highly exothermic reactions.[1][5]

-

Thermal Decomposition: The thermal decomposition of chlorinated hydrocarbons can produce toxic and corrosive byproducts, including hydrogen chloride (HCl), phosgene (COCl2), and other chlorinated compounds.[6][7][8]

2.2. Risk Assessment Protocol:

Before commencing any work with chlorinated benzothiophenes, a thorough risk assessment must be conducted. This process should be documented and reviewed by the institution's environmental health and safety (EHS) department.

Step-by-Step Risk Assessment:

-

Identify the specific chlorinated benzothiophene(s) to be used.

-

Gather all available safety information: This includes any available Safety Data Sheets (SDS) for the specific compound or structurally similar compounds.

-

Evaluate the scale of the experiment: The quantity of material being used will directly impact the potential risk.

-

Identify all potential hazards: Consider toxicity, reactivity, flammability, and the potential for generating hazardous byproducts.

-

Assess the likelihood and severity of potential exposure scenarios.

-

Implement control measures: Based on the risk assessment, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE).

-

Plan for emergencies: Develop specific procedures for spills, fires, and personnel exposure.

-

Document the risk assessment and obtain necessary approvals.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

The most effective way to mitigate risks is to follow the hierarchy of controls, which prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: While complete elimination may not be possible, consider if a less hazardous analogue could be used to achieve the desired scientific outcome.

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

-

Chemical Fume Hood: All work with chlorinated benzothiophenes, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

-

Administrative Controls: These are changes to work practices and procedures.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving chlorinated benzothiophenes.

-

Training: All personnel must be trained on the specific hazards and safety procedures for these compounds.

-

Restricted Access: Designate specific areas for working with these compounds and restrict access to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other controls.

Personal Protective Equipment (PPE): The Final Barrier

The appropriate PPE must be worn at all times when handling chlorinated benzothiophenes.

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Prevents skin absorption, a primary route of exposure.[9] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against skin contact from spills. |

| Respiratory Protection | A respirator may be required for certain high-risk procedures, as determined by the risk assessment. | Protects against inhalation of aerosols or volatile compounds. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to prevent accidental exposure and release.

5.1. Handling Protocol:

-

Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.

-

Weighing: Weigh solid chlorinated benzothiophenes in a fume hood. Use a disposable weighing boat to minimize contamination.

-

Transfers: Conduct all transfers of solutions containing chlorinated benzothiophenes in the fume hood. Use a secondary container when transporting these materials outside of the hood.

-

Heating: When heating reactions, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that thermal decomposition can generate hazardous gases.[6][7]

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

5.2. Storage Protocol:

-

Location: Store chlorinated benzothiophenes in a designated, well-ventilated, and secure area.

-

Containers: Keep containers tightly sealed and clearly labeled with the chemical name, hazard warnings, and date of receipt.

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents and alkali metals.

-

Inventory: Maintain an accurate inventory of all chlorinated benzothiophenes.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to an emergency can significantly mitigate the consequences of an incident.

Caption: A clear workflow for responding to emergencies involving chlorinated benzothiophenes.

6.1. Spill Response:

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

-

Place the contaminated absorbent in a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's EHS or emergency response team.

-

6.2. Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing chlorinated benzothiophenes must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, weighing boats) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste containing chlorinated benzothiophenes in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Procedures: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.

Conclusion: A Commitment to Safety

Working with chlorinated benzothiophenes offers exciting opportunities for scientific advancement. However, this potential must be balanced with a steadfast commitment to safety. By understanding the potential hazards, conducting thorough risk assessments, and adhering to the protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Remember that safety is a shared responsibility, and a proactive, informed approach is the cornerstone of a safe and successful research endeavor.

References

-

Ghate, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 894-916. [Link]

-

Castillo, D. A., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry, 19(4), 846-851. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. [Link]

-

MDPI. (2024). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. International Journal of Environmental Research and Public Health, 21(1), 1. [Link]

-

ResearchGate. (2021). Thiophenes and their Benzo Derivatives: Reactivity. [Link]

-

ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

-

RSC Publishing. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-430. [Link]

-

PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 2. [Link]

-

Figshare. (2020). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. [Link]

-

MDPI. (2019). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 24(21), 3861. [Link]

-

ACS Publications. (2022). Base-Mediated Annulation of Electrophilic Benzothiophene with Naphthols and Phenols: Accessing Benzothiophene-Fused Heteroacenes. The Journal of Organic Chemistry, 87(13), 8349–8360. [Link]

-

NJ.gov. (2000). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

-

CDC. (n.d.). Chlorinated camphene - IDLH. [Link]

-

AccessMedicine. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. [Link]

-

ChemistryViews. (2020). New Path to Benzothiophenes. [Link]

-

AFIRM Group. (2021). CHLORINATED BENZENES AND TOLUENES. [Link]

Sources

- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. afirm-group.com [afirm-group.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols: 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a Novel Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the potential use of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a core structure for a novel fluorescent label. This document outlines the scientific rationale, a proposed synthetic route for creating an amine-reactive derivative, detailed protocols for protein conjugation and characterization, and a discussion of potential applications.

Introduction: The Promise of the Benzothiophene 1,1-Dioxide Scaffold

The benzo[b]thiophene 1,1-dioxide core is an emerging platform in the development of fluorescent probes.[1] Its rigid, planar structure provides a robust foundation for creating fluorophores with desirable photophysical properties. The electron-withdrawing nature of the sulfone group can be strategically paired with electron-donating substituents to create "push-pull" systems. This molecular architecture often leads to significant intramolecular charge transfer (ICT), resulting in desirable characteristics for a fluorescent label, such as large Stokes shifts, which is the separation between the absorption and emission maxima.[1] A large Stokes shift is particularly advantageous in fluorescence-based applications as it minimizes self-quenching and reduces spectral crosstalk in multicolor imaging experiments.

Physicochemical and Estimated Photophysical Properties

A summary of the known and estimated properties of the parent compound and its proposed amine-reactive derivative is presented below.

| Property | Value/Estimate | Source/Justification |

| Parent Compound | 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide | |

| Molecular Formula | C₉H₆Cl₂O₂S | [3] |

| Molecular Weight | 249.12 g/mol | [3] |

| Melting Point | 136-137 °C | [3] |

| Proposed Amine-Reactive Derivative | 3,6-dichloro-2-methyl-1-benzothiophene-1,1-dioxide-7-sulfonyl chloride | |

| Estimated Excitation Max (λex) | ~380-420 nm | Based on related benzothiophene dioxide structures.[1][4] |

| Estimated Emission Max (λem) | ~450-500 nm | Estimated based on a Stokes shift of >70 nm.[1] |

| Estimated Stokes Shift | >70 nm | A key feature of push-pull benzothiophene dioxides.[1] |

| Estimated Quantum Yield (ΦF) | High | Benzothiophene S-oxides can have quantum yields >98%.[2] |

Synthesis of an Amine-Reactive Fluorescent Label

To utilize 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide as a fluorescent label for biomolecules, it must first be functionalized with a reactive group that can form a stable covalent bond with common functional groups found in proteins, such as primary amines (e.g., the ε-amino group of lysine). A sulfonyl chloride group is a suitable choice for this purpose, as it readily reacts with primary amines to form stable sulfonamides.[5]

The following section outlines a proposed synthetic pathway for the preparation of 3,6-dichloro-2-methyl-1-benzothiophene-1,1-dioxide-7-sulfonyl chloride .

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the parent compound:

Detailed Synthetic Protocol

Step 1: Chlorosulfonation of 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide

-

In a fume hood, carefully add 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide (1 eq.) in small portions to an excess of chlorosulfonic acid (5-10 eq.) at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by carefully pouring it onto crushed ice.

-

The precipitated sulfonic acid derivative is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to the Sulfonyl Chloride

-

The dried sulfonic acid derivative from Step 1 is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Note on Handling: Sulfonyl chlorides are moisture-sensitive and should be handled in a dry environment and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[2][6]

Protocol for Protein Labeling

The following protocol provides a general procedure for the covalent labeling of proteins with the synthesized amine-reactive benzothiophene dioxide sulfonyl chloride.

Materials and Reagents

-

Protein of interest (e.g., antibody) at a concentration of 5-20 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

Amine-reactive benzothiophene dioxide sulfonyl chloride dye.

-

Anhydrous N,N-dimethylformamide (DMF).

-

0.1 M Sodium bicarbonate buffer, pH 9.0.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Labeling Workflow

Step-by-Step Protocol

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-20 mg/mL.[7] Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[8]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF to a concentration of 10 mg/mL.[7]

-

Conjugation Reaction:

-

Purification:

-

Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]

-

The first colored fraction to elute will be the labeled protein.

-

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration using the Beer-Lambert law:

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max.

-

-

The DOL is the ratio of the dye concentration to the protein concentration:

-

DOL = [Dye] / [Protein]

-

Potential Applications

A fluorescent label based on the 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide scaffold could be a valuable tool in various research and drug development applications, including:

-

Fluorescence Microscopy: For the visualization of cellular structures and protein localization.

-

Flow Cytometry: For the identification and sorting of cells based on the expression of specific surface markers.

-

Immunofluorescence Assays: As a detection reagent in techniques such as ELISA and Western blotting.

-

High-Throughput Screening: In fluorescence-based assays for drug discovery.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 9.0 and 10.0 for optimal reaction with primary amines.[5][8] |

| Presence of amine-containing substances in the protein buffer. | Use an amine-free buffer like sodium bicarbonate or borate.[8] | |

| Hydrolysis of the sulfonyl chloride dye. | Prepare the dye stock solution immediately before use and handle it in a dry environment.[6] | |

| Precipitation of Protein during Labeling | High dye-to-protein ratio. | Optimize the molar ratio of dye to protein. |

| Low solubility of the dye-protein conjugate. | The introduction of sulfonate groups on the dye can improve water solubility.[1] | |

| Low Fluorescence of the Conjugate | Fluorescence quenching due to a high DOL. | Aim for a lower DOL by adjusting the dye-to-protein ratio. |

| The local environment of the conjugated dye is quenching fluorescence. | The specific labeling site on the protein can influence fluorescence. |

References

-

Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags. ChemRxiv. [Link]

-

Fluorescent labeling and modification of proteins. PMC - NIH. [Link]

-

Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. ResearchGate. [Link]

-

3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide - C9H6Cl2O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Protein labeling protocol. Abberior Instruments. [Link]

-

Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. The Journal of Nuclear Medicine. [Link]

-

Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. PubMed. [Link]

-

Why is my protein labelling not working? ResearchGate. [Link]

- Process for production of aromatic sulfonyl chloride compound.

-

Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Lissamine Rhodamine B Sulfonyl Chloride [Sulforhodamine B sulfonyl chloride] *CAS 62796-29-6* | AAT Bioquest [aatbio.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

Welcome to the dedicated technical support guide for the purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide . This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the development of novel therapeutics, including STAT3 inhibitors, achieving high purity is critical for reliable downstream applications.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Compound Quick Reference

Before initiating any purification process, it is essential to be familiar with the key physical properties of the target compound. These parameters are fundamental to selecting the appropriate purification strategy and assessing its success.

| Property | Value | Source |

| CAS Number | 6575-37-7 | |

| Molecular Formula | C₉H₆Cl₂O₂S | [2] |

| Molecular Weight | 249.12 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 136 - 137 °C | [2] |

| Appearance | White to off-white crystalline solid | - |

Logical Workflow for Purification Strategy

The first critical decision is selecting the right purification technique. This choice depends primarily on the purity of the crude material and the scale of the experiment. The following workflow provides a logical path for making this determination.

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide in a practical question-and-answer format.

Recrystallization Issues

Recrystallization is the preferred method for final purification of solid products, leveraging differences in solubility between the target compound and impurities at varying temperatures.[3]

Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?

A1: This is a common issue that typically points to one of two scenarios: either the solution is not supersaturated, or the nucleation process is inhibited.

-

Potential Cause 1: Excessive Solvent: You may have used too much solvent, meaning the solution does not become saturated even at low temperatures.

-

Solution: Re-heat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. As a general guideline, the amount of recrystallization solvent should be 1 to 6 times the weight of the crude material.[4] Using too much solvent will result in a low yield.[4]

-

-

Potential Cause 2: Lack of Nucleation Sites: Crystal formation requires an initial "seed" or surface to grow upon.

-

Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide ideal nucleation sites.

-

Solution B (Seed Crystal): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This will induce rapid crystallization.

-

Solution C (Shock Cooling): Briefly place the flask in an ice bath or even a dry ice/acetone bath for a few minutes. This rapid temperature drop can sometimes force nucleation, though it may lead to smaller, less pure crystals.

-

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still above the compound's melting point, causing it to separate as a liquid phase.

-

Causality: This often happens when a solution is cooled too quickly or when the chosen solvent is a very poor solvent for the compound even at high temperatures.

-

Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the compound remains dissolved at a slightly lower temperature. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of well-defined crystals.[5][6]

Q3: My recrystallized product is still colored. How do I remove colored impurities?

A3: Persistent color often indicates the presence of highly conjugated, non-polar impurities that co-crystallize with your product.

-

Solution: Activated charcoal treatment is highly effective. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities. Crucially , perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. If you allow the solution to cool, your product will crystallize out along with the charcoal. Then, allow the hot, colorless filtrate to cool and crystallize as usual.

Column Chromatography Issues

Column chromatography is the most powerful and versatile method for separating compounds with different polarities, making it ideal for purifying crude reaction mixtures.[3][7][8]

Q4: What is a good starting solvent system for silica gel chromatography of this compound?

A4: Based on the structure (a moderately polar benzothiophene dioxide), a non-polar mobile phase with a polar modifier is appropriate.

-

Recommended Starting Point: Begin with a mixture of Hexane and Ethyl Acetate .[3][9] Start eluting the column with 100% Hexane and gradually increase the proportion of Ethyl Acetate (e.g., 98:2, 95:5, 90:10 v/v). Your target compound should elute at a concentration that gives it a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate developed with that same solvent system.

-

Alternative Systems: If separation is poor, a mixture of Dichloromethane and Hexane can also be effective.

Q5: My compounds are running as streaks instead of tight bands on the column. Why is this happening?

A5: Streaking (or tailing) on a silica column is usually caused by overloading the column or by interactions between the compound and the stationary phase.

-

Potential Cause 1: Overloading: You have loaded too much crude material onto the column.

-

Solution: As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel used (e.g., 100-200 mg of crude on a 10 g silica column). If you need to purify a large amount, use a larger column.

-

-

Potential Cause 2: Compound Acidity/Basicity: Although unlikely to be a major issue for this specific molecule, trace acidic impurities on the silica surface can sometimes interact with compounds.

-

Solution: If streaking is severe, you can try pre-treating your solvent system by adding a very small amount of a modifier. For neutral compounds like this, this is rarely necessary, but if acidic impurities are suspected from the synthesis, adding ~0.1% triethylamine to the eluent can help.

-

Q6: I've finished the column, but my yield is very low. Where did my product go?

A6: Low recovery suggests the product either did not elute from the column or was missed during fraction collection.

-

Solution 1 (Check Polarity): Your product may be more polar than anticipated and requires a much stronger solvent to elute. After collecting your expected fractions, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or even 95:5 Ethyl Acetate/Methanol) and collect this "column flush" as a separate fraction. Analyze it by TLC to see if your product is present.

-

Solution 2 (Fraction Analysis): Ensure you are analyzing your fractions thoroughly by TLC. Sometimes a product can elute more slowly and over a larger number of fractions than expected.

Standard Operating Protocols

These protocols provide a validated starting point for your purification experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: High-Purity Recrystallization

This protocol is designed for material that is already >90% pure and requires a final polishing step to achieve analytical grade purity.

-

Solvent Selection: A mixture of Isopropyl Alcohol (IPA) and water is an excellent choice for this class of compounds.[4]

-

Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot IPA required to fully dissolve the solid at a gentle boil.

-